Tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecanoate
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Overview
Description
Tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecanoate is a chemical compound with the molecular formula C16H30O7 and a molecular weight of 334.41 g/mol . It is a derivative of 1,2,4,5-tetraoxane, a cyclic peroxide, and contains a tert-butyl ester group and a ketone group . This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
The synthesis of tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecanoate involves the reaction of 1,2,4,5-tetraoxane with tert-butyl alcohol and a suitable acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecanoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, dichloromethane), and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecanoate involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone groups in the compound can undergo hydrolysis and reduction reactions, respectively, leading to the formation of active metabolites . These metabolites can interact with specific pathways and molecular targets, modulating their activity and exerting various biological effects .
Comparison with Similar Compounds
Tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecanoate can be compared with other similar compounds, such as:
Tert-butyl 16-oxo-4,7,10,13-tetraoxahexadecan-1-oate: Similar in structure but with different functional groups.
1,2,4,5-Tetraoxane derivatives: Compounds with similar cyclic peroxide structures but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7/c1-16(2,3)23-15(18)5-8-20-10-12-22-14-13-21-11-9-19-7-4-6-17/h6H,4-5,7-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNACPVWSLQWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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